molecular formula C29H25N3O3S2 B12032452 N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12032452
M. Wt: 527.7 g/mol
InChI Key: ASEYITUXWGDKAN-QPLCGJKRSA-N
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Description

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)cyclohexanecarboxamide: Shares the 3,4-dimethylphenyl group but differs in the rest of the structure.

    N-(3,4-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide: Contains similar functional groups but has a different overall structure.

Uniqueness

N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C29H25N3O3S2/c1-17-13-14-21(15-18(17)2)30-24(33)16-31-23-12-8-7-11-22(23)25(27(31)34)26-28(35)32(29(36)37-26)19(3)20-9-5-4-6-10-20/h4-15,19H,16H2,1-3H3,(H,30,33)/b26-25-

InChI Key

ASEYITUXWGDKAN-QPLCGJKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O)C

Origin of Product

United States

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